molecular formula C8H6ClNO3 B1314961 2-Methyl-3-nitrobenzoyl chloride CAS No. 39053-41-3

2-Methyl-3-nitrobenzoyl chloride

Cat. No.: B1314961
CAS No.: 39053-41-3
M. Wt: 199.59 g/mol
InChI Key: UENLNPJRTOHQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-nitrobenzoyl chloride can be synthesized through the nitration of 2-methylbenzoyl chloride. The nitration process involves the reaction of 2-methylbenzoyl chloride with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures. The reaction conditions must be carefully controlled to ensure the selective nitration at the third position of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration processes. The reaction is carried out in specialized reactors that allow for precise temperature and concentration control. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitrobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Substitution: Products include 2-methyl-3-nitrobenzamides, 2-methyl-3-nitrobenzoates, and other derivatives.

    Reduction: The major product is 2-methyl-3-aminobenzoyl chloride.

    Oxidation: The major product is 2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

2-Methyl-3-nitrobenzoyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the synthesis of pharmaceutical compounds and drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoyl chloride: Similar structure but lacks the methyl group at the second position.

    4-Methyl-3-nitrobenzoyl chloride: Similar structure but the methyl group is at the fourth position instead of the second.

    2-Chloro-3-nitrobenzoyl chloride: Similar structure but has a chlorine atom instead of a methyl group at the second position.

Uniqueness

2-Methyl-3-nitrobenzoyl chloride is unique due to the presence of both a methyl group and a nitro group on the benzene ring. This combination of substituents imparts specific chemical reactivity and properties that are different from other similar compounds. The methyl group can influence the electron density of the benzene ring, affecting the reactivity of the nitro group and the acyl chloride functionality.

Properties

IUPAC Name

2-methyl-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5-6(8(9)11)3-2-4-7(5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENLNPJRTOHQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479952
Record name 2-METHYL-3-NITROBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39053-41-3
Record name 2-Methyl-3-nitrobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39053-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-METHYL-3-NITROBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-methyl-3-nitrobenzoic acid (9.2 grams; 0.05 mole) and 15 mls. of thionyl chloride was heated at reflux for 6 hours. The excess thionyl chloride was removed by distillation to obtain 2-methyl-3-nitrobenzoyl chloride (9.5 grams; 95% yield; m.p. 68-70° C.).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The conversion of 2-methyl-3-nitrobenzoic acid (II) to a 2-methyl-3-nitrobenzoyl halide (III) may be effected by reacting II with a suitable halogenating agent, such as phosphorus pentachloride, phosphorus pentabromide, thionyl chloride, and the like, preferably thionyl chloride, in a suitable inert solvent, such as dry benzene, at a temperature from room temperature to reflux until the reaction is complete and removing the solvent under reduced pressure. Preferably, II is converted to 2-methyl-3-nitrobenzoyl chloride by simply refluxing it in pure thionyl chloride for about 2- 6 hours and removing the excess thionyl chloride under reduced pressure. The preferred 2-methyl-3-nitrobenzoyl chloride is obtained in yields of 95- 100% of theoretical.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-methyl-3-nitrobenzoyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-nitrobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-nitrobenzoyl chloride
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-nitrobenzoyl chloride
Reactant of Route 4
Reactant of Route 4
2-Methyl-3-nitrobenzoyl chloride
Reactant of Route 5
2-Methyl-3-nitrobenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2-Methyl-3-nitrobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.